Cas no 1972724-23-4 (Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate)

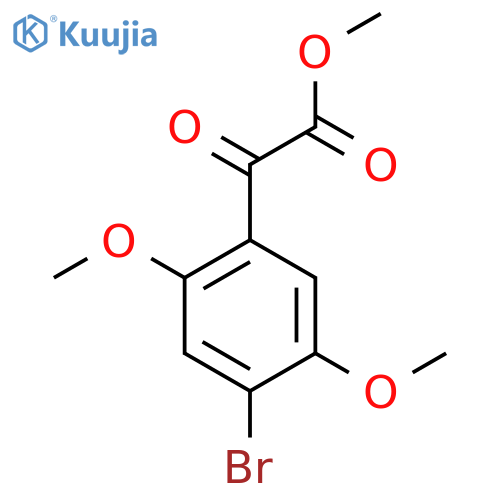

1972724-23-4 structure

商品名:Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

-

- 1972724-23-4

- Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate

- EN300-7354853

-

- インチ: 1S/C11H11BrO5/c1-15-8-5-7(12)9(16-2)4-6(8)10(13)11(14)17-3/h4-5H,1-3H3

- InChIKey: MEFXXWWCXISTGZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(C(=O)OC)=O)C=C1OC)OC

計算された属性

- せいみつぶんしりょう: 301.97899g/mol

- どういたいしつりょう: 301.97899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7354853-10.0g |

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95.0% | 10.0g |

$2146.0 | 2025-03-11 | |

| Enamine | EN300-7354853-5.0g |

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95.0% | 5.0g |

$1448.0 | 2025-03-11 | |

| Enamine | EN300-7354853-2.5g |

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95.0% | 2.5g |

$978.0 | 2025-03-11 | |

| Enamine | EN300-7354853-0.05g |

methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95.0% | 0.05g |

$94.0 | 2025-03-11 | |

| 1PlusChem | 1P028LON-500mg |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 500mg |

$525.00 | 2024-06-17 | |

| 1PlusChem | 1P028LON-5g |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 5g |

$1852.00 | 2024-06-17 | |

| Aaron | AR028LWZ-500mg |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 500mg |

$540.00 | 2025-02-16 | |

| 1PlusChem | 1P028LON-100mg |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 100mg |

$228.00 | 2024-06-17 | |

| Aaron | AR028LWZ-1g |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 1g |

$712.00 | 2025-02-16 | |

| Aaron | AR028LWZ-10g |

methyl2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate |

1972724-23-4 | 95% | 10g |

$2976.00 | 2023-12-15 |

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1972724-23-4 (Methyl 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetate) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬